Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features both benzofuran and furan moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with their targets to induce changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through cyclization reactions. One common method is the free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Additionally, microwave-assisted synthesis (MWI) has been employed to obtain benzofuran-2-yl derivatives, offering a more efficient and rapid approach .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods may include the use of proton quantum tunneling to construct benzofuran rings, which is advantageous due to its high yield and minimal side reactions . The scalability of these methods makes them suitable for producing significant quantities of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and drug development.
Industry: The compound’s applications in industrial chemistry include the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share structural similarities with benzofuran derivatives and exhibit similar biological activities, such as anti-cancer properties.
Furan derivatives: Compounds containing the furan ring also display a wide range of biological activities, including antibacterial and anti-inflammatory effects.
Uniqueness
Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to its combination of benzofuran and furan moieties, which may confer enhanced biological activities and therapeutic potential compared to other similar compounds. Its complex structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21-9-7-15(8-10-21)13-25-14-17-5-3-11-23-17/h1-6,11-12,15H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXUSGCVZPNNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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